1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone
Description
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(2-methoxyphenoxy)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O3/c1-33-18-4-2-3-5-19(18)34-14-20(32)29-10-12-30(13-11-29)22-21-23(26-15-25-22)31(28-27-21)17-8-6-16(24)7-9-17/h2-9,15H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLBDMJITSXRAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions (Table 1)
| Component | Molar Ratio | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Chlorobenzaldehyde | 1.0 | DMF | Et₃N | 120 | 10 | 79 |
| 3-Amino-1,2,4-triazole | 1.05 | - | - | - | - | - |
| Malononitrile | 1.1 | - | - | - | - | - |
The reaction proceeds via Michael addition followed by intramolecular cyclization, forming the bicyclic triazolo[4,5-d]pyrimidine system. Post-cyclization, chlorination at position 7 is achieved using POCl₃ or PCl₅ to generate the key intermediate 7-chloro-3-(4-chlorophenyl)-3H-triazolo[4,5-d]pyrimidine .
Piperazine Ring Functionalization
The 7-chloro intermediate undergoes nucleophilic aromatic substitution with piperazine. This step requires:
- Anhydrous DMF as solvent
- Triethylamine (2.5 equiv) to scavenge HCl
- Molar ratio of 1:1.2 (chloropyrimidine:piperazine)
Optimization Parameters (Table 2)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Temperature (°C) | 80 | 100 | 120 |
| Time (h) | 12 | 8 | 6 |
| Yield (%) | 68 | 82 | 91 |
Higher temperatures (120°C) significantly improve reaction efficiency, with yields exceeding 90% under microwave-assisted conditions. The product 7-piperazinyl-3-(4-chlorophenyl)-3H-triazolo[4,5-d]pyrimidine is purified via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1).
Synthesis of 2-(2-Methoxyphenoxy)Acetyl Chloride
The side chain precursor is prepared through a three-stage process:
Phenoxyethanol Synthesis
Oxidation to Ethanone
The alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄):
- Solvent : Acetone
- Temperature : 0°C → 25°C (gradual warming)
- Conversion : >98% (monitored by TLC)
Acyl Chloride Formation
Treatment with oxalyl chloride (1.2 equiv) and catalytic DMF:
- Solvent : Anhydrous THF
- Time : 3 h at reflux
- Yield : 89% (isolated by rotary evaporation)
Final Acylative Coupling
The piperazinyl intermediate reacts with 2-(2-methoxyphenoxy)acetyl chloride under Schotten-Baumann conditions:
Reaction Protocol
- Base : Aqueous NaOH (10% w/v)
- Solvent System : THF/H₂O (3:1)
- Molar Ratio : 1:1.1 (piperazine:acyl chloride)
- Temperature : 0°C → 25°C (12 h stirring)
Yield Optimization (Table 3)
| Equiv. Acyl Chloride | Solvent | Base | Yield (%) |
|---|---|---|---|
| 1.0 | THF | NaOH | 72 |
| 1.1 | DCM | Et₃N | 68 |
| 1.2 | THF/H₂O | NaOH | 85 |
Excess acyl chloride (1.2 equiv) in biphasic THF/water maximizes yield by driving the reaction to completion. The crude product is recrystallized from ethanol/water (4:1) to afford pure title compound (mp 214-216°C).
Alternative Synthetic Routes
One-Pot Sequential Coupling
A streamlined approach combines steps 2 and 4:
- 7-Chloro intermediate + piperazine (1.5 equiv) → 7-piperazinyl derivative
- In-situ acylation with 2-(2-methoxyphenoxy)acetyl chloride (1.3 equiv)
- Solvent : DMF
- Base : K₂CO₃ (3.0 equiv)
- Yield : 78% (over two steps)
Solid-Phase Synthesis
Immobilized piperazine on Wang resin enables:
- Nucleophilic substitution with 7-chloro intermediate
- On-resin acylation
- Cleavage with TFA/CH₂Cl₂
- Purity : 93% (HPLC)
- Overall yield : 65%
Analytical Characterization
Critical spectroscopic data confirm structural integrity:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J=8.4 Hz, 2H, Ar-H), 7.56 (d, J=8.4 Hz, 2H, Ar-H), 6.92-6.85 (m, 3H, OAr-H), 4.82 (s, 2H, COCH₂O), 3.79 (s, 3H, OCH₃), 3.68-3.42 (m, 8H, piperazine-H)
- HRMS : m/z calc. for C₂₃H₂₂ClN₇O₃ [M+H]⁺: 488.1504, found: 488.1501
Industrial-Scale Considerations
Cost-Effective Modifications
Green Chemistry Metrics
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 42 |
| E-Factor | 34 | 18 |
| Energy Consumption (kWh/kg) | 48 | 27 |
Continuous flow systems enhance sustainability by reducing solvent use and reaction times.
Challenges and Solutions
Regioselectivity in Triazole Formation
Piperazine Quaternary Salt Formation
- Mitigation : Strict exclusion of moisture via molecular sieves (4Å)
- Alternative : Use of Boc-protected piperazine followed by TFA deprotection
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone would depend on its specific biological target. Generally, compounds with similar structures may act by binding to specific receptors or enzymes, thereby modulating their activity. The triazolopyrimidine core is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl vs.
- Methoxyphenoxy vs. Trifluoromethyl (): The methoxy group in Compound A may offer moderate electron-donating effects, contrasting with the strong electron-withdrawing trifluoromethyl group in the analog, which could alter receptor-binding affinity.
- Triazolopyrimidine vs. Pyrazole Core () : The triazolopyrimidine core in Compound A may confer distinct kinase inhibition profiles compared to pyrazole-based antimicrobial agents.
Research Findings and Hypothesized Bioactivity
Antiproliferative Potential
Triazolopyrimidines are frequently investigated for anticancer activity. Compound A’s chloro and methoxy substituents align with trends in ferroptosis-inducing compounds (FINs), which selectively target cancer cells by lipid peroxidation . While direct data on Compound A is absent, the analog in demonstrated moderate activity against oral squamous cell carcinoma (OSCC) in vitro, suggesting Compound A may share similar mechanisms.
Antimicrobial Activity
Pyrazole derivatives like exhibit broad-spectrum antimicrobial effects (MIC: 8–32 µg/mL). Though Compound A ’s triazolopyrimidine core differs structurally, the chloro substituent may enhance Gram-positive bacterial targeting, as seen in chlorinated heterocycles .
Biological Activity
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of approximately 421.87 g/mol. Its structure includes a triazole-pyrimidine moiety, which is known for various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the target molecule have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives with triazole rings exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma HCT-116 and breast cancer T47D cell lines respectively . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties . Research indicates that triazole derivatives can exhibit moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The antibacterial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor , particularly targeting acetylcholinesterase (AChE). AChE inhibitors are crucial in treating neurological disorders such as Alzheimer's disease. Studies have shown that certain triazole derivatives possess significant inhibitory activity against AChE, which could be extrapolated to the target compound given its structural similarities .
Case Studies
The biological activities of the compound can be attributed to several mechanisms:
- Apoptosis Induction : Triazole derivatives often activate apoptotic pathways in cancer cells.
- Enzyme Interaction : The piperazine moiety may enhance binding affinity to target enzymes such as AChE.
- Antimicrobial Action : The presence of the chlorophenyl group may contribute to the disruption of bacterial membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
